molecular formula C13H14N4O2 B13105309 Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate

Cat. No.: B13105309
M. Wt: 258.28 g/mol
InChI Key: VNDFMYHYGDFGOL-UHFFFAOYSA-N
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Description

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate is a heterocyclic compound featuring a fused imidazo[1,2-B]pyrazole core modified with a benzyl carbamate group at the 6-position. The synthesis of this compound involves sequential reactions, including acid-catalyzed cyclization and carbamate formation, as described in early studies . Key characterization methods include infrared spectroscopy (IR), nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS), which confirm its structural integrity and purity.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

benzyl N-(2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-yl)carbamate

InChI

InChI=1S/C13H14N4O2/c18-13(19-9-10-4-2-1-3-5-10)15-11-8-12-14-6-7-17(12)16-11/h1-5,8,14H,6-7,9H2,(H,15,16,18)

InChI Key

VNDFMYHYGDFGOL-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)NC(=O)OCC3=CC=CC=C3)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-B]pyrazole core. The benzyl carbamate group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Biological Activities

Compounds with imidazo[1,2-B]pyrazole scaffolds have been associated with numerous biological activities. Research indicates that Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate may exhibit:

  • Antineoplastic Properties : Similar to other imidazole-pyrazole derivatives, this compound has shown potential in inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This suggests possible applications in cancer therapy .
  • Antimicrobial Activity : The structural characteristics of imidazo[1,2-B]pyrazoles often correlate with antimicrobial effects. Empirical studies are needed to confirm the specific antimicrobial efficacy of this compound.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of imidazo[1,2-B]pyrazole may have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Synthetic Pathways

The synthesis of this compound can be approached through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the imidazo-pyrazole framework.
  • Carbamate Formation : The introduction of the carbamate group can be achieved through reactions involving isocyanates or carbamic acid derivatives.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between this compound and other related compounds can provide insights into its unique properties and potential applications. Below is a comparative table of similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Benzylimidazo[1,2-a]pyrazoleImidazole and pyrazole ringsExhibits different biological properties
4-(Benzylamino)-5-methylimidazo[1,2-b]pyridineImidazole and pyridine ringsKnown for specific kinase inhibition
5-(Benzyl)-3-(trifluoromethyl)-imidazo[1,2-b]pyridineTrifluoromethyl group additionEnhanced lipophilicity affecting bioavailability

This table illustrates how variations in substituents influence biological activities and physicochemical properties.

Mechanism of Action

The mechanism of action of Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The compound’s distinctiveness arises from its imidazo[1,2-B]pyrazole core, which differentiates it from analogs with pyridazine (e.g., imidazo[1,2-b]pyridazine) or quinazolinone scaffolds. Substitutions on the carbamate group and adjacent heterocycles critically influence physicochemical and biological properties.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate Imidazo[1,2-B]pyrazole Benzyl carbamate at C6 ~244.24 (calculated)
(S)-2,2,2-Trifluoroethyl carbamate derivative Imidazo[1,2-b]pyridazine Trifluoroethyl carbamate, methoxypyridine 450.4
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate Quinazolinone-furan hybrid Quinazolinylmethyl, furylpropyl chain Not reported
(S)-2-Methoxyethyl carbamate derivative Imidazo[1,2-b]pyridazine Methoxyethyl carbamate, methoxypyridine 426.5

Key Observations :

  • Heterocyclic cores like imidazo[1,2-b]pyridazine () vs. imidazo[1,2-B]pyrazole (target) alter electron distribution and hydrogen-bonding capacity, impacting target binding .

Key Observations :

  • Acidic conditions (e.g., HCl) in the target’s synthesis favor cyclization but may limit functional group compatibility compared to BF₃•OEt₂-mediated reactions .
Pharmacological Activity

While direct activity data for the target compound are absent in the provided evidence, structurally related compounds demonstrate adaptor-associated kinase 1 (AAK1) inhibition , a mechanism explored for pain treatment :

Compound Name Reported Activity (AAK1 Inhibition) Potency Indicators
(S)-2,2,2-Trifluoroethyl carbamate derivative High *
(S)-2-Methoxyethyl carbamate derivative Moderate **
Target Compound Not reported

Key Observations :

  • Trifluoroethyl substituents () correlate with higher potency, likely due to enhanced electronegativity and binding affinity .
  • The target’s dihydroimidazopyrazole core may confer unique conformational flexibility, warranting further investigation into its kinase selectivity.

Biological Activity

Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Common Name : this compound
  • CAS Number : 1209528-84-6
  • Molecular Weight : 258.28 g/mol

The compound features a fused imidazo-pyrazole structure that is known for its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.

1. Anti-inflammatory Activity

Research indicates that compounds with imidazo[1,2-B]pyrazole scaffolds exhibit significant anti-inflammatory effects. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.

  • Inhibition of COX Enzymes :
    • Studies have reported IC50 values for similar compounds ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory potential compared to standard drugs like celecoxib .
CompoundCOX-2 IC50 (μM)Reference
This compoundTBDTBD
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar imidazo-pyrazole derivatives have shown activity against various cancer cell lines.

  • Cell Line Studies :
    • Research has demonstrated that related structures can inhibit the growth of lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .
Cancer TypeCell LineActivity Observed
Lung CancerA549Inhibition
Breast CancerMDA-MB-231Significant Inhibition
Liver CancerHepG2Significant Inhibition

The mechanism through which this compound exerts its biological effects likely involves modulation of inflammatory pathways and apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Compounds in this class may reduce the production of TNFα and IL-6 in activated immune cells.
  • Apoptotic Pathways in Cancer Cells : The induction of apoptosis through caspase activation has been observed in related pyrazole derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of imidazo-pyrazole derivatives:

  • Study on Anti-inflammatory Effects :
    • A series of N-substituted imidazo-pyrazoles were synthesized and tested for their ability to inhibit neutrophil chemotaxis induced by fMLP and IL-8 . The findings suggested that these compounds could effectively reduce inflammation.
  • Anticancer Efficacy Evaluation :
    • An investigation into the anticancer properties revealed that derivatives with similar scaffolds showed potent antiproliferative activity against multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzyl (2,3-dihydro-1H-imidazo[1,2-B]pyrazol-6-YL)carbamate, and what are their critical reaction conditions?

  • Methodological Answer : Synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example:

  • MCR Approach : Reacting imidazo[1,2-b]pyrazole precursors with benzyl chloroformate in a solvent like acetonitrile, using Lewis acids (e.g., BF₃·OEt₂) to catalyze carbamate formation .
  • Stepwise Synthesis : Protection of the imidazo-pyrazole nitrogen with benzyl carbamate via nucleophilic substitution under anhydrous conditions (e.g., THF, 0–5°C) .
  • Key Conditions : Temperature control (<50°C), inert atmosphere (N₂/Ar), and stoichiometric precision (1:1.2 molar ratio of precursor to benzyl chloroformate) are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regioselective carbamate attachment, with characteristic peaks for benzyloxy (δ 5.1–5.3 ppm) and imidazo-pyrazole protons (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) and fragmentation patterns .

Q. How stable is the benzyl carbamate group under varying pH and temperature conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 1) : Rapid cleavage occurs at 100°C (t₁/₂ < 1 hr) via protonation of the carbamate oxygen .
  • Basic Conditions (pH > 12) : Hydrolysis is slower but detectable at RT; use cold buffers (0–4°C) to preserve integrity during biological assays .
  • Storage Recommendations : Store at –20°C under inert gas (Ar) to prevent oxidative degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multicomponent reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may increase side reactions; balance with toluene/THF mixtures .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) and improves yield by 15–20% .

Q. How to address contradictory data regarding the compound’s biological activity in different assays?

  • Methodological Answer :

  • Assay-Specific Factors :
  • Cell Permeability : Use logP calculations (e.g., ~2.5) to predict membrane penetration; modify with prodrug strategies if needed .
  • Metabolic Stability : Test in liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Control Experiments : Compare activity in wild-type vs. enzyme-knockout models to isolate target-specific effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel synthetic pathways?

  • Methodological Answer :

  • DFT Studies : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites (e.g., carbamate carbonyl as electrophile) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DCM vs. MeCN) .
  • Docking Simulations : Predict binding affinity to biological targets (e.g., imidazo-pyrazole core interactions with kinase active sites) .

Q. How to resolve regioselectivity challenges during functionalization of the imidazo-pyrazole core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer carbamate attachment to the 6-position .
  • Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura to add aryl groups post-carbamate installation, ensuring compatibility with Boc/Cbz protections .

Data Contradiction Analysis

Q. Why do NMR spectra occasionally show unexpected peaks in synthesized batches?

  • Methodological Answer :

  • Impurity Profiling : Compare with LC-MS data to identify byproducts (e.g., over-alkylation or hydrolysis intermediates) .
  • Deuterated Solvent Artifacts : Confirm solvent peaks (e.g., residual DMSO-d₆ at δ 2.5 ppm) are not misinterpreted .

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